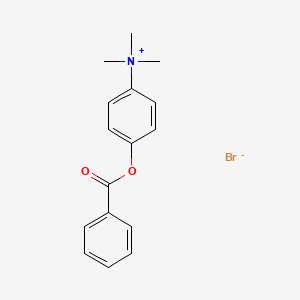
4-Benzoyloxyphenyltrimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a molecular formula of C16H20BrNO2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and industrial processes. It is characterized by the presence of a benzoyloxy group attached to a phenyl ring, which is further connected to a trimethylammonium group via a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of 4-hydroxybenzophenone with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) is common in these processes .
化学反应分析
Types of Reactions: 4-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) and hydrogen fluoride (HF) are used for selective oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Major Products: The major products formed from these reactions include benzyltrimethylammonium derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
4-Benzoyloxyphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 4-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trimethylammonium group facilitates the formation of stable complexes with various substrates, enhancing their reactivity. The benzoyloxy group provides additional stability and specificity to the compound’s interactions .
相似化合物的比较
- Benzyltrimethylammonium bromide
- Phenacyl bromide
- Methylammonium lead bromide
Comparison: 4-Benzoyloxyphenyltrimethylammonium bromide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. For instance, while benzyltrimethylammonium bromide is primarily used in phase-transfer catalysis, this compound offers enhanced stability and specificity in its applications .
属性
CAS 编号 |
64048-38-0 |
|---|---|
分子式 |
C16H18BrNO2 |
分子量 |
336.22 g/mol |
IUPAC 名称 |
(4-benzoyloxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZEDGXSBAZFPSSM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



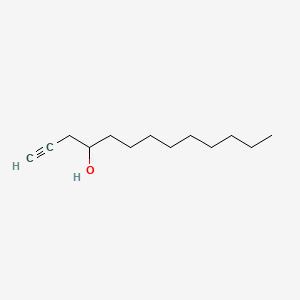

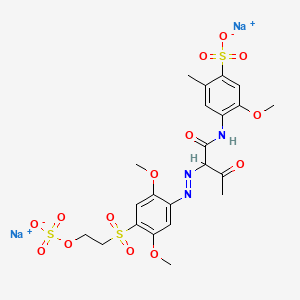
![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
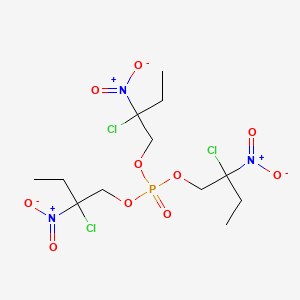
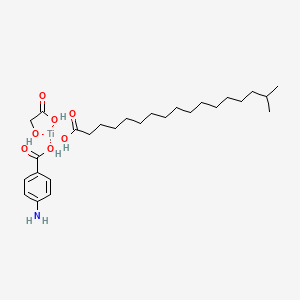
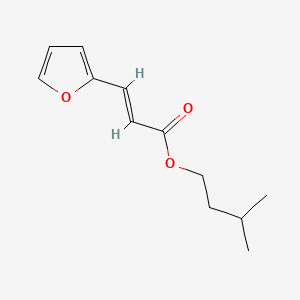
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)

